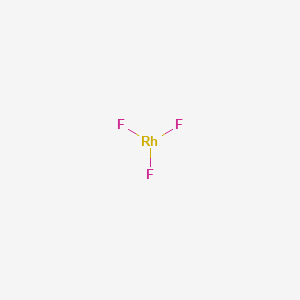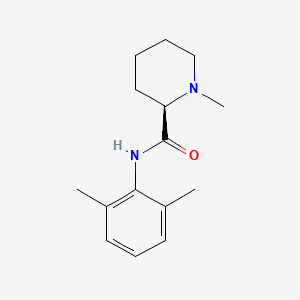
(R)-Mepivacaine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is structurally related to lidocaine, a well-known local anesthetic, and shares some similar properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide typically involves the reaction of 2,6-dimethylaniline with ®-1-methylpiperidine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using coupling agents such as carbodiimides to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of (2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards for pharmaceutical applications.
化学反应分析
Types of Reactions
(2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted piperidine carboxamides.
科学研究应用
(2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a local anesthetic and antiarrhythmic agent, similar to lidocaine. Researchers investigate its efficacy, safety, and pharmacokinetic properties.
Pharmacology: It is used in pharmacological studies to understand its effects on ion channels, particularly sodium channels, and its potential therapeutic applications in treating cardiac arrhythmias.
Biology: The compound is explored for its interactions with biological membranes and its ability to modulate cellular signaling pathways.
Industry: In the chemical industry, it is used as an intermediate in the synthesis of other pharmaceutical compounds and fine chemicals.
作用机制
The mechanism of action of (2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide involves its interaction with sodium channels in nerve and cardiac cells. By binding to these channels, the compound inhibits the influx of sodium ions, thereby stabilizing the cell membrane and preventing the initiation and propagation of action potentials. This results in its anesthetic and antiarrhythmic effects. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the modulation of ion flux and membrane potential.
相似化合物的比较
Similar Compounds
Lidocaine: A widely used local anesthetic and antiarrhythmic agent with a similar structure and mechanism of action.
Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine.
Ropivacaine: A local anesthetic with a similar structure but different pharmacokinetic properties.
Uniqueness
(2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide is unique due to its specific stereochemistry and structural modifications, which may result in distinct pharmacological properties
属性
CAS 编号 |
34811-66-0 |
|---|---|
分子式 |
C15H22N2O |
分子量 |
246.35 g/mol |
IUPAC 名称 |
(2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide |
InChI |
InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)/t13-/m1/s1 |
InChI 键 |
INWLQCZOYSRPNW-CYBMUJFWSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)[C@H]2CCCCN2C |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13421091.png)
![1-(4-fluorophenyl)-4-[(8S)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]butan-1-one](/img/structure/B13421097.png)
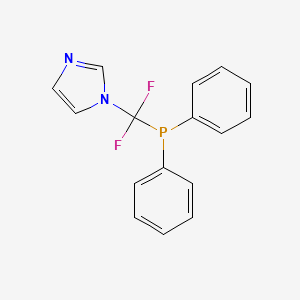

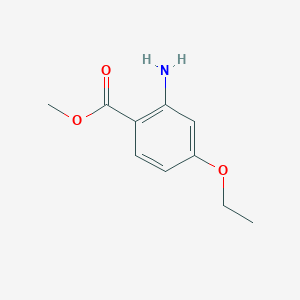
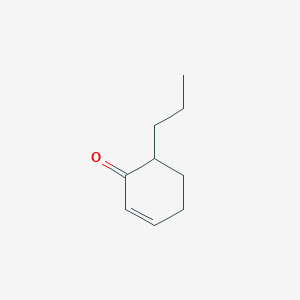
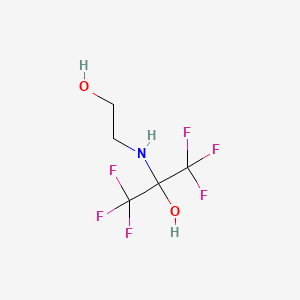
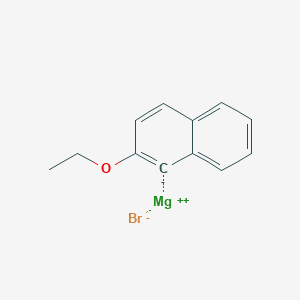

![2-[[2-(4-Hydroxyphenyl)ethyl]amino]-1-[4-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13421144.png)
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, potassium salt](/img/structure/B13421146.png)
